Trimipramine vs. Amitriptyline: Clinical Proof of a Non-Reuptake Antidepressant Mechanism
A direct clinical comparison established a foundational difference in the mechanism of action between trimipramine and the prototypical TCA, amitriptyline. In a 3-week double-blind trial of 34 patients with major depression, amitriptyline treatment significantly reduced platelet serotonin content by 57%, a direct biomarker of serotonin transporter (SERT) inhibition. In contrast, the trimipramine group showed no change in platelet serotonin, providing the first clinical evidence that its antidepressant effect is not mediated by serotonin reuptake blockade [1]. This is further supported by in vitro findings that trimipramine does not alter the electrically-induced release of [3H]noradrenaline or [3H]5-hydroxytryptamine [2].
| Evidence Dimension | In vivo biomarker of serotonin reuptake inhibition |
|---|---|
| Target Compound Data | 0% change (remained unchanged) |
| Comparator Or Baseline | Amitriptyline |
| Quantified Difference | Absolute difference of 57 percentage points |
| Conditions | 3-week double-blind parallel trial; n=34 hospitalized patients with major depression; platelet serotonin content measured |
Why This Matters
Procurement of trimipramine is essential for studies focused on non-reuptake antidepressant mechanisms, as using amitriptyline would confound results with strong SERT inhibition.
- [1] Cournoyer G, de Montigny C, Ouellette J, et al. A comparative double-blind controlled study of trimipramine and amitriptyline in major depression: lack of correlation with 5-hydroxytryptamine reuptake blockade. J Clin Psychopharmacol. 1987;7(6):385-393. View Source
- [2] Gross G, Xin X, Gastpar M. Trimipramine: pharmacological reevaluation and comparison with clozapine. Neuropharmacology. 1991;30(11):1159-1166. View Source
